molecular formula C19H25NO2 B2563713 1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane CAS No. 306730-61-0

1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane

Cat. No.: B2563713
CAS No.: 306730-61-0
M. Wt: 299.414
InChI Key: AIVFXKWOWLXXHX-HUAJHWKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and a cinnamoyloxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane typically involves the following steps:

    Formation of the Cinnamoyloxyimino Group: This can be achieved by reacting cinnamic acid with hydroxylamine to form cinnamohydroxamic acid, which is then esterified to form the cinnamoyloxyimino group.

    Cyclohexane Ring Substitution: The cyclohexane ring is functionalized by introducing a tert-butyl group at the 1-position through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The cinnamoyloxyimino group is then coupled to the substituted cyclohexane ring using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the cinnamoyloxyimino group to the corresponding amine or alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the cyclohexane ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Chemistry: 1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and as a building block for designing new compounds with potential biological activity.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cinnamoyloxyimino group can form hydrogen bonds and other interactions with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(Tert-butyl)-4-[(benzoyloxy)imino]cyclohexane
  • 1-(Tert-butyl)-4-[(acetoxy)imino]cyclohexane
  • 1-(Tert-butyl)-4-[(methoxy)imino]cyclohexane

Comparison: Compared to these similar compounds, 1-(tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane is unique due to the presence of the cinnamoyloxyimino group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

[(4-tert-butylcyclohexylidene)amino] (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-19(2,3)16-10-12-17(13-11-16)20-22-18(21)14-9-15-7-5-4-6-8-15/h4-9,14,16H,10-13H2,1-3H3/b14-9-,20-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVFXKWOWLXXHX-FMVWKBIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NOC(=O)C=CC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1CCC(=NOC(=O)/C=C\C2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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